Bgj-398;nvp-bgj398

Beschreibung

BenchChem offers high-quality Bgj-398;nvp-bgj398 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bgj-398;nvp-bgj398 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

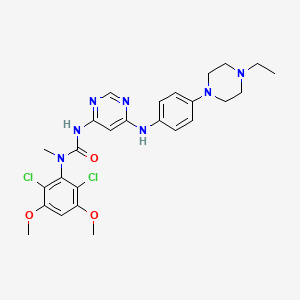

Molekularformel |

C26H31Cl2N7O3 |

|---|---|

Molekulargewicht |

560.5 g/mol |

IUPAC-Name |

1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36) |

InChI-Schlüssel |

KALOVIRFCJVVNY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Infigratinib (BGJ-398): A Comprehensive Technical Guide to IC50 Values and Mechanistic Insights Against Wild-Type and Mutant FGFR Kinases

Foreword: The Precision-Targeting Paradigm of Infigratinib

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical nexus of oncogenic signaling. Genetic aberrations in FGFR genes—including amplifications, activating mutations, and chromosomal translocations—are key drivers in a variety of malignancies. Infigratinib (also known as BGJ-398) is a potent and selective, orally bioavailable ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] This guide provides a deep dive into the inhibitory activity of Infigratinib, presenting a comprehensive analysis of its IC50 values against both wild-type and a spectrum of clinically relevant mutant FGFR kinases. We will explore the nuanced methodologies for determining these values, the underlying molecular mechanisms of action and resistance, and the rationale behind the experimental designs that validate its therapeutic potential.

Section 1: Infigratinib's Potency and Selectivity Profile: A Quantitative Overview

Infigratinib demonstrates high potency against FGFR1, FGFR2, and FGFR3, with significantly lower activity against FGFR4 and other kinases like VEGFR2, showcasing its selectivity.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.

Biochemical Potency Against Wild-Type FGFRs

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For Infigratinib, these values are typically determined through in vitro biochemical assays that measure the inhibition of purified FGFR kinase domain activity.

| Kinase | IC50 (nM) | Reference |

| FGFR1 | 0.9 | [1] |

| FGFR2 | 1.4 | [1] |

| FGFR3 | 1.0 | [1] |

| FGFR4 | 60 | [1] |

Table 1: Biochemical IC50 values of Infigratinib against wild-type FGFR kinases.

Cellular Activity and Inhibition of Mutant FGFRs

The true test of a targeted inhibitor lies in its ability to suppress the activity of constitutively activated mutant kinases that drive cancer cell proliferation. The following table collates available data on Infigratinib's activity against various FGFR mutants. It is important to note that some studies report the inhibition constant (Ki), a measure of binding affinity, which is also a key indicator of potency.

| FGFR Isoform | Mutation/Alteration | Cell Line/System | IC50/Ki (nM) | Effect | Reference |

| FGFR1 | Amplification | HNSCC PDX | - | In vivo sensitivity | [3] |

| FGFR2 | Fusion (e.g., FGFR2-BICC1) | Cholangiocarcinoma models | - | Sensitivity | [4] |

| V564F | Ba/F3 cells | Resistant | Acquired Resistance | [4][5] | |

| FGFR3 | Wild-Type | Purified KD | Ki: ~65-95 | - | [6] |

| R669G | Purified KD | Ki: ~200 | Reduced Sensitivity | [6] | |

| K650E | Purified KD | Ki: ~400 | Reduced Sensitivity | [6] | |

| N540S | Purified KD | Ki: ~150 | Reduced Sensitivity | [6] | |

| N540K | Purified KD | Ki: ~250 | Reduced Sensitivity | [6] | |

| V555M (Gatekeeper) | Purified KD | Ki: >1000 | Resistance | [6] | |

| I538V | Purified KD | Ki: ~100 | - | [6] | |

| FGFR3-TACC3 Fusion | Cervical Cancer Cell Lines | - | Sensitivity (PIK3CA WT) | [7] |

Table 2: Infigratinib (BGJ-398) IC50 and Ki values against a selection of mutant and altered FGFR kinases. The data highlights the challenge of acquired resistance through secondary mutations in the kinase domain.

Section 2: Methodologies for Determining IC50 Values: A Practical Guide

The accurate determination of IC50 values is fundamental to characterizing the potency of an inhibitor. This section provides detailed protocols for both biochemical and cell-based assays, explaining the rationale behind key experimental choices.

Biochemical Kinase Inhibition Assay (Filter-Binding Method)

This assay directly measures the enzymatic activity of a purified FGFR kinase domain and its inhibition by Infigratinib.

Rationale: This cell-free system provides a direct measure of the inhibitor's interaction with its target kinase, devoid of confounding cellular factors such as membrane permeability and efflux pumps. The use of a radiolabeled ATP ([γ-³³P]ATP) allows for sensitive detection of substrate phosphorylation.

Experimental Workflow Diagram:

Caption: Workflow for a filter-binding biochemical kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 3-fold concentrated serial dilution of Infigratinib in a suitable buffer containing DMSO. A DMSO-only solution serves as the vehicle control.

-

Prepare a 3-fold concentrated substrate mixture containing a specific peptide substrate for the FGFR kinase, unlabeled ATP, and [γ-³³P]ATP.

-

Prepare a 3-fold concentrated solution of the purified recombinant FGFR kinase domain (e.g., GST-tagged FGFR3) in an appropriate assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of the 3x Infigratinib serial dilutions or the DMSO control to respective wells.

-

Add 10 µL of the 3x substrate mixture to all wells.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding 10 µL of the 3x FGFR enzyme solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes) to allow for substrate phosphorylation.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a suitable stop reagent, such as phosphoric acid.

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or PVDF membrane) that will bind the phosphorylated peptide substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.

-

Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Infigratinib concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the Infigratinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

-

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of Infigratinib on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.

Rationale: This assay format provides a more physiologically relevant assessment of the inhibitor's activity by taking into account cellular uptake, metabolism, and target engagement within a living cell. The choice of cell line is critical; ideally, a panel of cell lines with well-characterized FGFR alterations (amplifications, fusions, or mutations) should be used. Ba/F3 cells, an IL-3 dependent pro-B cell line, are often engineered to express a specific FGFR mutant, making their survival dependent on the activity of that mutant kinase, thus providing a clean system to assess on-target inhibition.[9][10] The CellTiter-Glo® assay quantifies ATP levels, which is an indicator of metabolically active, viable cells.[11][12][13]

Experimental Workflow Diagram:

Caption: Workflow for a cell-based proliferation assay using CellTiter-Glo®.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the chosen FGFR-dependent cancer cell line (e.g., a cell line with an FGFR2 fusion or an FGFR3 mutation) under standard conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of Infigratinib in the appropriate cell culture medium. Include a vehicle control (DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Infigratinib or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Calculate the percentage of growth inhibition for each Infigratinib concentration.

-

Plot the percentage of viable cells against the logarithm of the Infigratinib concentration and fit the data to a dose-response curve to determine the IC50 value.[7][14]

-

Section 3: Mechanism of Action and Resistance

FGFR Signaling Pathway and Infigratinib's Point of Intervention

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.[15][16][17][18] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[4]

Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.

Molecular Basis of Resistance to Infigratinib

A significant challenge in targeted therapy is the development of acquired resistance. In the context of Infigratinib, resistance can emerge through several mechanisms:

-

Secondary Mutations in the FGFR Kinase Domain: These are the most common mechanisms of acquired resistance. Mutations in the "gatekeeper" residue (e.g., V555M in FGFR3) can sterically hinder the binding of Infigratinib to the ATP-binding pocket.[6] Other mutations can destabilize the inactive conformation of the kinase to which Infigratinib preferentially binds.[4][5]

-

Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote growth and survival, thereby bypassing the need for FGFR signaling. For example, activation of the PI3K/AKT pathway through mutations in PIK3CA can confer resistance to Infigratinib in cells with FGFR3-TACC3 fusions.[7] Similarly, increased phosphorylation of ERBB3 has been observed in bladder cancer cell lines resistant to BGJ-398.[19]

Conclusion

Infigratinib (BGJ-398) is a highly potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated clinical activity in patients with FGFR-altered tumors.[1][2] A thorough understanding of its inhibitory profile against both wild-type and mutant kinases is essential for its rational clinical development and for anticipating and overcoming mechanisms of resistance. The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of Infigratinib's potency, while the mechanistic insights into its action and resistance pathways will aid in the design of next-generation FGFR inhibitors and combination therapeutic strategies.

References

-

Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. (2022). Nature Communications. [Link]

-

Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. (2017). Journal of Clinical Oncology. [Link]

-

Sensitivity to FGFR inhibitor (BGJ398) was dependent on PIK3CA mutation status. (n.d.). ResearchGate. [Link]

-

Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma. (2017). Cancer Discovery. [Link]

-

Kinase activity and inhibition of FGFR3 variants assessed in vitro and in cells. (n.d.). ResearchGate. [Link]

-

Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. (2022). International Journal of Molecular Sciences. [Link]

-

Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use. (2014). Oncogene. [Link]

-

Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022). International Journal of Molecular Sciences. [Link]

-

The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023). Annals of Clinical Case Reports. [Link]

-

Efficacy of BGJ398, a fibroblast growth factor receptor 1–3 inhibitor, in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations. (2018). Cancer Discovery. [Link]

-

FGFR Fusions in Cancer: From Diagnostic Approaches to Therapeutic Intervention. (2020). Cancers. [Link]

-

Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. (2017). ResearchGate. [Link]

-

Ba/F3 cells and their use in kinase drug discovery. (2007). Current Opinion in Pharmacology. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

FGFR1 expression levels predict BGJ398-sensitivity of FGFR1-dependent head and neck squamous cell cancers. (2015). Clinical Cancer Research. [Link]

-

Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2023). Biomolecules. [Link]

-

Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer. (2021). Cancer Science. [Link]

-

FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective Pan-FGFR Inhibitor. (2012). Cancer Discovery. [Link]

-

Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. (2015). Molecular Cancer Therapeutics. [Link]

-

The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development. [Link]

-

FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. (2020). Cells. [Link]

-

FGFR2 activation leads to downstream signaling via the MAPK (RAS), PI3K/AKT, JAK/STAT, and PLC pathways to promote cell survival, proliferation and migration. (n.d.). ResearchGate. [Link]

-

FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. (2012). Cancer Discovery. [Link]

-

Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. (2021). Cancer Discovery. [Link]

-

Monitoring of Cell Viability in Adherent and Suspension Cells Using Electrical Imaging. (n.d.). CytoTronics. [Link]

-

Understanding Mechanisms of Resistance to FGFR3 Inhibition in Bladder Cancer - Expert Commentary. (2022). UroToday. [Link]

-

Intracellular signalling pathways downstream of FGFRs After ligand-induced FGFR activation, several downstream signalling cascades are initiated. (n.d.). ResearchGate. [Link]

-

Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

Sources

- 1. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of BGJ398, a fibroblast growth factor receptor 1–3 inhibitor, in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR1 expression levels predict BGJ398-sensitivity of FGFR1-dependent head and neck squamous cell cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. cytotronics.com [cytotronics.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

- 19. urotoday.com [urotoday.com]

Therapeutic Targeting of FGFR2 Fusions in Cholangiocarcinoma: A Technical Deep Dive into BGJ398 (Infigratinib)

[1]

Executive Summary

Intrahepatic cholangiocarcinoma (iCCA) is an aggressive malignancy with limited therapeutic options. The identification of Fibroblast Growth Factor Receptor 2 (FGFR2 ) fusions in approximately 13–17% of iCCA cases has shifted the treatment paradigm from non-specific chemotherapy to precision oncology.

BGJ398 (Infigratinib) is a potent, orally bioavailable, ATP-competitive inhibitor selective for FGFR1–3.[1][2][3] This guide provides a comprehensive technical analysis of BGJ398, detailing its molecular mechanism, preclinical validation protocols, clinical efficacy data, and the emergence of polyclonal resistance. It serves as a blueprint for researchers investigating FGFR inhibition.

Molecular Rationale: The FGFR2 Fusion Driver

Mechanism of Oncogenesis

In physiological states, FGFR signaling is tightly regulated by ligand (FGF) binding, receptor dimerization, and autophosphorylation.[4] In iCCA, chromosomal translocations fuse the FGFR2 kinase domain with a partner gene (e.g., BICC1, PPHLN1). This fusion protein possesses a coiled-coil domain that forces constitutive dimerization, leading to ligand-independent activation of downstream oncogenic pathways:

-

RAS-RAF-MAPK: Drives proliferation.[2]

-

PI3K-AKT-mTOR: Promotes cell survival.

-

JAK-STAT: Modulates immune evasion and invasion.

BGJ398 Mechanism of Action

BGJ398 binds to the ATP-binding pocket of the FGFR kinase domain in the "DFG-in" conformation. By physically blocking ATP access, it prevents the phosphorylation of the activation loop and subsequent signal transduction.

Visualization: FGFR Signaling & Inhibition

The following diagram illustrates the constitutive activation of FGFR2 fusions and the blockade point of BGJ398.

Figure 1: Signal transduction cascade of FGFR2 fusions and the competitive inhibition mechanism of BGJ398.[5]

Preclinical Validation

Potency Profile

BGJ398 exhibits high selectivity for FGFR1–3 over FGFR4 and other kinases (e.g., VEGFR), which is critical for minimizing off-target toxicity.

Table 1: BGJ398 Inhibitory Potency (IC50)

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM)* | Selectivity Rationale |

| FGFR1 | 0.9 | 6.5 | Primary Target |

| FGFR2 | 1.4 | 5.8 | Driver in iCCA |

| FGFR3 | 1.0 | 5.8 | Urothelial Carcinoma Target |

| FGFR4 | 60.0 | >200 | Slower turnover; reduced inhibition |

| VEGFR2 | >100 | >500 | Minimizes hypertension risk |

*Cellular IC50 values derived from autophosphorylation assays in Ba/F3 cells.

Experimental Protocol: Validation of Pathway Inhibition

To confirm on-target efficacy in the lab, researchers must demonstrate the collapse of downstream signaling.

Protocol: Western Blot Analysis for FGFR Pathway Inhibition

Objective: Quantify reduction in p-FGFR and p-ERK levels in FGFR2-fusion positive cell lines (e.g., CCLP-1, HuCCT1) post-treatment.

-

Cell Seeding: Seed

cells/well in 6-well plates. Allow attachment for 24h. -

Drug Treatment:

-

Prepare BGJ398 stock (10 mM in DMSO).

-

Treat cells with increasing concentrations (0, 10, 50, 100, 500 nM) for 2 hours .

-

Control: DMSO (0.1%) vehicle control.

-

-

Lysis:

-

Wash 2x with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Incubate on ice for 20 min; centrifuge at 14,000xg for 15 min at 4°C.

-

-

Immunoblotting:

-

Load 30 µg protein/lane on 4-12% Bis-Tris gels.

-

Transfer to PVDF membrane.

-

Primary Antibodies (Overnight, 4°C):

-

p-FGFR (Tyr653/654) [Cell Signaling #3471]

-

Total FGFR2 [Cell Signaling #11835]

-

p-ERK1/2 (Thr202/Tyr204) [Cell Signaling #4370]

- -Actin (Loading Control)

-

-

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

-

Validation Criteria: A dose-dependent decrease in p-FGFR and p-ERK signal intensity >50% at 100 nM indicates effective target engagement.

Clinical Translation

Efficacy in Phase 2 Trials

The pivotal Phase 2 study (NCT02150967) evaluated infigratinib in patients with chemotherapy-refractory iCCA harboring FGFR2 fusions.

Table 2: Clinical Efficacy Outcomes (NCT02150967)

| Metric | Outcome | Clinical Significance |

| Objective Response Rate (ORR) | 23.1% | Significant tumor shrinkage in refractory setting |

| Disease Control Rate (DCR) | 84.3% | High rate of stabilization |

| Median PFS | 7.3 months | Superior to historical 2nd-line chemotherapy (~3-4 mo) |

| Median OS | 12.2 months | Promising survival benefit |

Safety & Management

The safety profile is dominated by "on-target" toxicities related to FGFR inhibition in normal tissues (kidney, skin, retina).

-

Hyperphosphatemia (77%): FGFR1 inhibition in renal tubules increases phosphate reabsorption. Managed with low-phosphate diet and phosphate binders (e.g., sevelamer).

-

Ocular Toxicity: Retinal Pigment Epithelial Detachment (RPED) requires regular ophthalmologic monitoring.

Challenges: The Resistance Landscape

A major hurdle in BGJ398 therapy is the development of acquired resistance. Under therapeutic pressure, tumor subclones evolve secondary mutations in the FGFR2 kinase domain that prevent drug binding.

Key Mutations

-

Gatekeeper Mutation (V564F): Sterically hinders BGJ398 access to the ATP pocket.

-

Molecular Brake Mutation (N549H/K): Stabilizes the kinase in an active conformation, reducing drug affinity.

Visualization: Resistance Evolution

The following diagram maps the progression from sensitivity to polyclonal resistance.

Figure 2: Evolution of polyclonal resistance mechanisms under BGJ398 selective pressure.

References

-

Javle, M. et al. (2018). Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma.[6][7][8] Journal of Clinical Oncology.[9]

-

Goyal, L. et al. (2017).[2] Polyclonal Secondary FGFR2 Mutations Drive Acquired Resistance to FGFR Inhibition in Patients with FGFR2 Fusion–Positive Cholangiocarcinoma.[6] Cancer Discovery.[6][10]

-

Guagnano, V. et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry.

-

Javle, M. et al. (2021).[8] Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study.[7][8] The Lancet Gastroenterology & Hepatology.

-

Krook, M.A. et al. (2020). Efficacy of FGFR Inhibitors and Combination Therapies in FGFR2-Altered Cholangiocarcinoma Models.[2] Molecular Cancer Therapeutics.

Sources

- 1. qedtx.com [qedtx.com]

- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyclonal Secondary FGFR2 Mutations Drive Acquired Resistance to FGFR Inhibition in Patients with FGFR2 Fusion-Positive Cholangiocarcinoma. | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 9. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblast growth factor receptor 2 fusions as a target for treating cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: BGJ-398 (Infigratinib) Modulation of ERK/AKT Cascades

This technical guide details the mechanistic impact of BGJ-398 (Infigratinib) on downstream ERK and AKT signaling cascades, designed for researchers and drug development professionals.

Executive Summary

BGJ-398 (Infigratinib) is a potent, ATP-competitive inhibitor selective for Fibroblast Growth Factor Receptors 1–3 (FGFR1–3).[1] Its primary therapeutic efficacy in cholangiocarcinoma and urothelial carcinoma is derived from the abrogation of constitutive FGFR signaling, which drives oncogenic proliferation and survival.

This guide analyzes the compound's ability to dismantle downstream RAS-MAPK-ERK and PI3K-AKT signaling axes. While BGJ-398 effectively silences p-ERK in sensitive models, the AKT pathway often serves as a critical node for adaptive resistance, necessitating rigorous experimental validation of pathway inhibition.

Mechanistic Architecture

The Primary Blockade

BGJ-398 binds to the kinase domain of FGFR, preventing autophosphorylation of tyrosine residues. This blockade prevents the recruitment of the adaptor protein FRS2 (Fibroblast Growth Factor Receptor Substrate 2).[2]

-

ERK Pathway Impact: Unphosphorylated FRS2 fails to recruit the GRB2/SOS complex, halting the GDP-to-GTP exchange on RAS. This prevents the RAF

MEK -

AKT Pathway Impact: The loss of FRS2 phosphorylation also disrupts the recruitment of GAB1 and the subsequent activation of PI3K. This leads to reduced PIP3 generation and diminished phosphorylation of AKT at Thr308 and Ser473.

The Resistance Paradox (AKT Reactivation)

A critical insight for experimental design is that AKT signaling often rebounds despite FGFR inhibition. In resistant lines (e.g., DMS114-R), relief of negative feedback loops or upregulation of alternative RTKs (like EGFR or HER2) can reactivate PI3K-AKT independent of FGFR, rendering BGJ-398 cytostatic rather than cytotoxic.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling flow and the specific intervention point of BGJ-398, alongside potential resistance feedback loops.

Figure 1: BGJ-398 inhibits FGFR-mediated FRS2 phosphorylation, severing inputs to RAS-ERK and PI3K-AKT. Dashed lines indicate potential resistance bypass tracks.

Quantitative Profile: Potency & Selectivity

BGJ-398 exhibits nanomolar potency against FGFR1-3, with significant selectivity over FGFR4 and other kinases (VEGFR2).[3][4] This selectivity profile is critical when interpreting "off-target" effects in high-dose experiments (>1 µM).

| Target Kinase | IC50 (Cell-free Assay) | Selectivity Ratio (vs FGFR1) | Clinical Relevance |

| FGFR1 | 0.9 nM | 1x | Primary driver in sqNSCLC (amplification) |

| FGFR3 | 1.0 nM | ~1.1x | Driver in Urothelial Carcinoma (mutation) |

| FGFR2 | 1.4 nM | ~1.5x | Driver in Cholangiocarcinoma (fusion) |

| FGFR4 | 60.0 nM | ~66x | Sparing FGFR4 reduces hepatotoxicity risk |

| VEGFR2 | > 400 nM | >400x | Minimal anti-angiogenic side effects |

Data Source: Guagnano et al., J Med Chem (2011) & Clinical Trials (Nogova et al., JCO 2017).

Experimental Protocol: Assessing Downstream Inhibition

To scientifically validate the impact of BGJ-398, one must utilize a self-validating workflow . This protocol ensures that observed reductions in phosphorylation are due to drug activity, not sample degradation or phosphatase activity.

Phase 1: Experimental Setup & Treatment

Objective: Capture the kinetic inhibition of phosphorylation events (p-ERK/p-AKT) before feedback loops compensate.

-

Cell Selection: Use FGFR-dependent lines (e.g., RT112 [FGFR3 fusion] or DMS114 [FGFR1 amp]).[5][6][7] Control: Use an FGFR-negative line (e.g., A549) to prove specificity.

-

Seeding: Plate cells at 70% confluency. Over-confluent cells have naturally suppressed AKT, confounding results.

-

Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 12 hours to reduce basal noise from growth factors like EGF/IGF.

-

Drug Treatment:

-

Dose: Treat with a titration curve: 0 (DMSO), 1 nM, 10 nM, 100 nM, 1 µM.

-

Timepoint: 1 to 2 hours is optimal for assessing direct downstream inhibition. 24 hours is suitable for assessing apoptosis (Cleaved PARP) but may show pathway reactivation.

-

Phase 2: Lysis & Protein Extraction

Critical Step: Phosphorylation is transient and heat-labile.

-

Wash: Ice-cold PBS containing 1mM Sodium Orthovanadate (phosphatase inhibitor).

-

Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (PhosSTOP) .

-

Collection: Scrape cells on ice. Centrifuge at 14,000xg for 15 min at 4°C.

Phase 3: Immunoblotting (Western Blot)

Readout:

-

Primary Targets:

-

p-FGFR (Tyr653/654): Validates target engagement.

-

p-ERK1/2 (Thr202/Tyr204): Measures MAPK suppression.

-

p-AKT (Ser473 & Thr308): Measures PI3K suppression.

-

-

Loading Controls: GAPDH or Vinculin.

-

Total Protein Controls: Total ERK and Total AKT (Crucial to prove that drug treatment didn't just degrade the protein).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating BGJ-398 efficacy.[2][6] Note the inclusion of phosphatase inhibitors during the wash step.

Troubleshooting & Scientific Integrity

Why Experiments Fail

-

Phosphatase Activity: If p-ERK/p-AKT bands are weak in the control sample, your lysis buffer likely lacked sufficient phosphatase inhibitors, or the samples warmed up during processing.

-

Feedback Reactivation: If p-ERK is inhibited but p-AKT remains high after 24 hours, this is likely biological resistance , not technical failure. This confirms the "Bypass Track" hypothesis (see Figure 1).

-

Total Protein Drift: Always normalize phosphorylated signals to the total protein level of that specific target (e.g., p-ERK / Total ERK), not just GAPDH. BGJ-398 can sometimes alter protein stability.

Expected Results

-

Sensitive Model: >80% reduction in p-FGFR and p-ERK at 100 nM. Moderate reduction in p-AKT.

-

Resistant Model: Reduction in p-FGFR, but maintenance (or rebound) of p-AKT and p-S6 Ribosomal Protein.

References

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Link

-

Nogova, L., et al. (2017). Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. Journal of Clinical Oncology. Link

-

Datta, J., et al. (2017). Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398.[2][5][6][7] Molecular Cancer Therapeutics.[2] Link

-

Javidi-Sharifi, N., et al. (2019). FGF Receptor Targeting in Non-Small Cell Lung Cancer.[7][8][9] Cells. Link

Sources

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for Oral Gavage Administration of Infigratinib (BGJ-398) in Rodents

<

Introduction: Understanding Infigratinib (BGJ-398)

Infigratinib, also known as BGJ-398, is a potent and selective ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR), particularly FGFR1, FGFR2, and FGFR3.[1][2][3] The FGFR signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][4] Genetic alterations in FGFR genes can lead to constitutive signaling, which supports the proliferation and survival of malignant cells.[5][6] Infigratinib's mechanism of action involves binding to the ATP-binding pocket of FGFRs, which blocks their kinase activity and prevents downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, thereby inducing apoptosis and decreasing cell proliferation.[7][8]

Preclinical studies in mouse and rat xenograft models have demonstrated the anti-tumor activity of infigratinib in tumors with activating FGFR alterations.[5] Furthermore, it has shown potential in treating skeletal dysplasias like achondroplasia in mouse models.[9][10] Given its development as an oral drug for human use, establishing a robust and reproducible oral gavage protocol for preclinical rodent studies is essential for further investigation into its efficacy and pharmacokinetics.[11][12]

These application notes provide a comprehensive, field-proven guide for the formulation and oral gavage administration of infigratinib in rodents. The protocol is designed to address the compound's poor water solubility and ensure accurate, safe, and effective delivery for researchers, scientists, and drug development professionals.

Mechanism of Action: FGFR Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation, activating downstream pathways that are critical for cell growth and survival. Infigratinib competitively binds to the ATP cleft of the receptor, preventing this phosphorylation and effectively shutting down the signal.

Caption: Infigratinib (BGJ-398) inhibits the FGFR signaling pathway.

Vehicle Selection and Formulation Protocol

Causality Behind Experimental Choices: Infigratinib is insoluble in water and ethanol, but soluble in DMSO.[2] Direct administration of a high-concentration DMSO solution can be toxic. Therefore, a suspension or co-solvent system is required for safe in vivo oral administration. The choice of vehicle is critical for ensuring drug stability, uniform dosing, and optimal bioavailability. A study on Wistar rats utilized a vehicle of acetate buffer solution (pH 4.68) and polyethylene glycol 300 (PEG300) at a 50:50 (v/v) ratio.[13] For poorly soluble drugs, co-solvent systems like PEG400 and Labrasol (1:1) have also been shown to improve oral bioavailability in rats.[14] Suspending agents such as methylcellulose (MC) or carboxymethyl cellulose (CMC) are also common and effective for creating uniform suspensions.[15]

This protocol will focus on a widely accepted and validated suspension vehicle using methylcellulose.

Step-by-Step Formulation Protocol:

-

Prepare the Vehicle:

-

To prepare a 0.5% (w/v) methylcellulose solution, heat half the final required volume of deionized water (e.g., 50 mL for a final volume of 100 mL) to 60-70°C.

-

Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed.

-

Remove from heat and add the remaining volume of cold (2-8°C) deionized water.

-

Continue stirring until the solution is clear and homogenous. Store at 2-8°C. Allow the solution to equilibrate to room temperature before use to reduce viscosity.

-

-

Calculate Required Compound and Vehicle Volume:

-

Prepare the Infigratinib Suspension:

-

Weigh the required amount of infigratinib powder (e.g., for a 10 mL final volume at 3 mg/mL, weigh 30 mg).

-

Place the powder in a sterile glass vial or mortar.

-

Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a pestle or vortex to create a smooth, uniform paste. This step is critical to prevent clumping.

-

Gradually add the remaining vehicle in small aliquots, mixing thoroughly after each addition, until the final desired volume is reached.

-

Continuously stir the final suspension using a magnetic stir bar to ensure homogeneity during dosing.

-

Oral Gavage Administration Protocol

Self-Validating System: This protocol incorporates best practices to ensure animal welfare and procedural success. Proper restraint, correct needle measurement and placement, and slow administration are key checkpoints to prevent injury and ensure the full dose reaches the stomach.

Rodent Oral Gavage Guidelines

| Parameter | Mouse | Rat | Reference |

| Body Weight Range | 20-30 g | 200-400 g | [16] |

| Gavage Needle Gauge | 20-18 G | 18-16 G | [16][17] |

| Needle Length | 1.5 - 2 inches | 2 - 3 inches | [16][17] |

| Max Dosing Volume | 10 mL/kg | 10-20 mL/kg | [16][17] |

Step-by-Step Administration Protocol:

-

Animal Preparation:

-

Gavage Needle Preparation:

-

Select the appropriate size gavage needle based on the animal's weight (see table above). Flexible plastic or stainless steel needles with a ball-tip are recommended to minimize the risk of esophageal trauma.[16]

-

Measure the needle from the animal's mouth to the last rib (xiphoid process) and mark the tube. This ensures the needle will reach the stomach without risk of perforation.[17]

-

-

Restraint and Dosing:

-

Restrain the mouse or rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle.[16]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[17]

-

The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.[19] The animal may exhibit a slight swallowing reflex, which is normal.

-

Once the needle is inserted to the pre-measured depth, slowly administer the infigratinib suspension.[16]

-

After administration, withdraw the needle smoothly in the same direction it was inserted.

-

-

Post-Procedure Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.

-

Observe the animal for a short period to ensure full recovery from the procedure.

-

Experimental Workflow Visualization

Caption: Workflow for infigratinib formulation and oral gavage.

References

- Palakurthi, S., & Kurimchak, A. (2020). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma.

-

Drug Central. (n.d.). infigratinib. Retrieved February 6, 2026, from [Link]

- Al-Salama, Z. T. (2021). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. Clinical Medicine Insights: Oncology, 15, 117955492110488.

-

PubChem. (n.d.). Infigratinib. Retrieved February 6, 2026, from [Link]

-

Springer Medicine. (2024). Oral infigratinib shows promise for children with achondroplasia. Retrieved February 6, 2026, from [Link]

-

QED Therapeutics. (2021, November 17). Clinical Trial Recruiting Patients with Achondroplasia [Video]. YouTube. [Link]

-

BridgeBio Pharma. (2019, October 17). QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Treating Achondroplasia. GlobeNewswire. [Link]

- Al-Hendy, A., & Gonzalez, F. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Ecology, 84(2), 311–320.

- Washington State University IACUC. (2021, September 21).

-

ClinicalTrials.gov. (n.d.). Interventional Study of Infigratinib in Children < 3 Years Old With Achondroplasia (ACH). Retrieved February 6, 2026, from [Link]

- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266.

-

ResearchGate. (2022, January 4). administration of poorly water soluble drug by oral gavage to rats techniques?. [Link]

- Markham, A. (2021). Infigratinib: First Approval. Drugs, 81(12), 1435–1440.

- University of California, San Francisco IACUC. (n.d.).

- Francis, M. A., et al. (2022). Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses. Frontiers in Physiology, 13, 868516.

-

Patsnap Synapse. (2024, June 27). What is Infigratinib used for?. [Link]

- BridgeBio. (2025, June 24).

- BenchChem. (2025).

- Green, C. E., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(3), 597–601.

- Savarirayan, R., et al. (2023). Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies. Orphanet Journal of Rare Diseases, 18(1), 1–10.

- University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

- Legeai-Mallet, L., et al. (2021). Low–dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model. Journal of Bone and Mineral Research, 36(11), 2246–2257.

-

Creative Biolabs. (n.d.). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Retrieved February 6, 2026, from [Link]

- The University of Queensland. (n.d.).

-

Frontiers in Pharmacology. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

Sources

- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 5. infigratinib [drugcentral.org]

- 6. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Infigratinib used for? [synapse.patsnap.com]

- 9. bridgebio.com [bridgebio.com]

- 10. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. iacuc.wsu.edu [iacuc.wsu.edu]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research-support.uq.edu.au [research-support.uq.edu.au]

Application Notes & Protocols: Characterizing the Temporal Dynamics of FGFR Inhibition with Infigratinib (BGJ398)

Audience: Researchers, scientists, and drug development professionals engaged in oncology and signal transduction studies.

Abstract: This document provides a comprehensive guide for designing and executing time-course experiments to elucidate the dynamic cellular responses to Fibroblast Growth Factor Receptor (FGFR) inhibition by Infigratinib (BGJ398). We move beyond static endpoint assays to map the temporal kinetics of signaling pathway modulation, from immediate phosphorylation events to downstream transcriptional changes and eventual phenotypic outcomes. These protocols are designed to be self-validating, incorporating critical controls and field-proven insights to ensure data integrity and reproducibility.

Scientific Rationale: Why Time-Course Experiments are Crucial

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis is a pivotal regulator of cell proliferation, survival, migration, and differentiation.[1] Aberrations in this pathway, including gene fusions, activating mutations, and amplifications, are oncogenic drivers in a variety of malignancies, making FGFRs compelling therapeutic targets.[2][3]

Infigratinib (BGJ398) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][4] While single-endpoint assays are useful for determining IC50 values, they fail to capture the dynamic nature of cellular response to targeted inhibition. A time-course experiment is essential to understand:

-

Kinetics of Target Engagement: How quickly does BGJ398 suppress FGFR autophosphorylation?

-

Downstream Signal Attenuation: What is the temporal relationship between inhibiting the primary target and the downstream effector pathways (e.g., MAPK, PI3K-AKT)?

-

Transcriptional Adaptation: When do compensatory feedback loops or changes in gene expression emerge?

-

Phenotypic Manifestation: How do these early signaling events translate into later cellular outcomes like apoptosis or cell cycle arrest?

By mapping these events over time, researchers can build a more complete picture of BGJ398's mechanism of action, identify optimal treatment schedules, and uncover potential mechanisms of resistance.[5]

The FGFR Signaling Network: A Visual Guide

FGFR activation by its FGF ligand initiates a cascade of intracellular signaling events. Understanding this network is key to selecting the appropriate readouts for a time-course experiment. BGJ398 functions by blocking the ATP-binding pocket of the FGFR kinase domain, thereby preventing the initial phosphorylation event that triggers these downstream pathways.[1][4]

Caption: Overall experimental workflow for a BGJ398 time-course study.

Protocol 1: Cell Seeding and BGJ398 Treatment

-

Cell Seeding: Seed the chosen FGFR-dependent cell line in 6-well or 10 cm plates. The seeding density should be calculated to reach 70-80% confluency at the time of the final harvest.

-

Adherence: Allow cells to adhere and grow for 24 hours in complete growth medium.

-

Serum Starvation (Optional but Recommended): To reduce baseline signaling activity from growth factors in serum, aspirate the complete medium, wash once with sterile PBS, and replace with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-16 hours.

-

Treatment: Prepare fresh working solutions of BGJ398 in the low-serum/serum-free medium. Also, prepare a vehicle control solution (e.g., DMSO) at the same final concentration.

-

Initiate Time Course: Aspirate the starvation medium and add the BGJ398 or vehicle-containing medium to the respective plates. Start a timer immediately. This is Time 0.

Protocol 2: Western Blot Analysis of Signaling Dynamics

This protocol is for analyzing protein phosphorylation and expression levels.

-

Sample Harvest: At each designated time point (e.g., 0, 15m, 1h, 4h, 24h), place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.

-

Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well/plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new, pre-chilled tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. [6]Run the gel according to standard procedures to separate proteins by size. [7]7. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for blocking when probing for phosphoproteins.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Key Antibodies: p-FGFR (Tyr653/654), total FGFR, p-FRS2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, Cleaved PARP (apoptosis marker), and a loading control (GAPDH or β-Actin).

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 10. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Protocol 3: qRT-PCR for Target Gene Expression

This protocol measures changes in the transcription of genes downstream of the FGFR pathway.

-

Sample Harvest: At each time point, aspirate the medium and add 1 mL of TRIzol reagent or the lysis buffer from an RNA extraction kit directly to the well. Scrape to ensure all cells are lysed.

-

RNA Extraction: Purify total RNA according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction or column-based kit). Ensure high purity (A260/280 ratio of ~2.0).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL Diluted cDNA

-

6 µL Nuclease-free water

-

-

Target Gene Selection:

-

MAPK Pathway Readouts: DUSP6, ETV4, SPRY4, FOS

-

Housekeeping/Reference Genes: GAPDH, ACTB, B2M (validate for stable expression under your experimental conditions).

-

-

Thermal Cycling: Perform the qPCR using a standard thermal cycler program. [8]A typical program is:

-

Initial Denaturation: 95°C for 5-10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt Curve Analysis: To verify product specificity. [9]7. Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. [10]Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then normalize this value to the vehicle-treated control at the corresponding time point (ΔΔCt). The fold change is calculated as 2-ΔΔCt.

-

Data Interpretation: Expected Outcomes

The following table summarizes the anticipated dynamic response to BGJ398 in a sensitive cell line.

| Time Point | Western Blot Analysis (Phosphorylation) | qRT-PCR Analysis (Gene Expression) | Cellular Phenotype |

| 0-1 hr | Rapid ↓ in p-FGFR, p-FRS2. Subsequent ↓ in p-ERK, p-AKT. Total protein levels unchanged. | Minimal change expected. | No significant change. |

| 2-12 hr | Sustained ↓ in phosphorylation. Total protein levels may start to change. | Significant ↓ in expression of MAPK target genes (DUSP6, ETV4). | Initial signs of reduced proliferation may appear. |

| 24-72 hr | Sustained ↓ in phosphorylation. ↑ in apoptosis markers (e.g., Cleaved PARP). ↓ in proliferation markers (e.g., Cyclin D1). | Gene expression changes may stabilize or new adaptive changes may appear. | Clear evidence of cell cycle arrest and/or apoptosis. |

References

-

Palakurthi, S., & Kurse, N. (2021). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. Expert Opinion on Investigational Drugs, 30(5), 479-487. [Link]

-

Pal, S. K., Rosenberg, J. E., Hoffman-Censits, J. H., et al. (2018). Efficacy of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Inhibitor, in Patients with Previously Treated Advanced Urothelial Carcinoma with FGFR3 Alterations. Cancer Discovery, 8(7), 812-821. [Link]

-

Subbiah, V., & Iannotti, N. O. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2649. [Link]

-

Lassman, A. B., Sepulveda-Sánchez, J. M., Cloughesy, T. F., et al. (2022). Infigratinib in Patients with Recurrent Gliomas and FGFR Alterations: A Multicenter Phase II Study. Clinical Cancer Research, 28(11), 2270-2278. [Link]

-

Zheng, J., Zhang, W., Li, L., & Guo, Z. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. International Journal of Molecular Sciences, 23(8), 4429. [Link]

-

Pölönen, P., Räsänen, J., Rysä, J., et al. (2020). Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures. PLoS One, 15(10), e0241122. [Link]

-

Kelly, C. M., Shoushtari, A. N., Qin, L. X., et al. (2018). A phase Ib study of BGJ398, a pan-FGFR kinase inhibitor in combination with imatinib in patients with advanced gastrointestinal stromal tumor. Investigational New Drugs, 36(4), 624-632. [Link]

-

Javle, M., Lowery, M., Shroff, R. T., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Cancer Management and Research, 13, 8047-8058. [Link]

-

Power. (2026). Infigratinib for Solid Tumors. Power.com. [Link]

-

ScienceDaily. (2017). Study identifies how cancer cells may develop resistance to FGFR inhibitors. ScienceDaily. [Link]

-

Javle, M., Kelley, R. K., Roychowdhury, S., et al. (2021). Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement. Journal of Clinical Oncology, 39(3_suppl), 265-265. [Link]

-

Manov, I., Bas-Sy, S., Valdman, A., et al. (2020). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Cancers, 12(10), 2840. [Link]

-

Nogova, L., Sequist, L. V., Cassier, P. A., et al. (2017). Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. Journal of Clinical Oncology, 35(2), 157-165. [Link]

-

ClinicalTrials.gov. (2022). Phase 3 Study of BGJ398 (Oral Infigratinib) in First Line Cholangiocarcinoma With FGFR2 Gene Fusions/Translocations. ClinicalTrials.gov. [Link]

-

Pearson, A., & Llovet, J. M. (2012). Lineage specific biomarkers predict response to FGFR inhibition. Cancer Discovery, 2(9), 776-778. [Link]

-

Chtarto, A., & Tenenbaum, L. (2021). qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies. Molecular Therapy - Methods & Clinical Development, 21, 566-578. [Link]

-

ResearchGate. (n.d.). Western blot analysis of small-scale expression of FGFR2 and FGFR3 constructs using anti-MBP antibody. ResearchGate. [Link]

-

De Cecco, M., D'Andrea, D., Pavan, B., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 93-102. [Link]

-

AACR. (2025). Abstract 6840: FGFR cell lines: A comprehensive approach to drug discovery and evaluation, from small molecules to biologics, covering binding to activation. AACR Journals. [Link]

-

Bustin, S., & Huggett, J. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification.com. [Link]

-

El-Ghazali, A., & Johnson, A. (2019). A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli. Journal of Visualized Experiments, (148), e59800. [Link]

-

Zakaria, R., Al-Afy, Y. S., El-Serafi, A. T., et al. (2021). Targeting Fibroblast Growth Factor Receptor (FGFR) and Phosphoinositide 3-kinase (PI3K) Signaling Pathways in Medulloblastoma Cell Lines. Anticancer Research, 41(1), 161-171. [Link]

-

TATAA Biocenter. (n.d.). qPCR Services - Regulated Analysis for Drug Development. TATAA Biocenter. [Link]

-

ResearchGate. (2017). (PDF) Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Inhibition of FGFR signaling in tumor cell lines. ResearchGate. [Link]

-

Beenken, A., & Mohammadi, M. (2023). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Cells, 12(4), 567. [Link]

-

de Jesus, P. F., de Oliveira, L. F., de Lemos, D. S., et al. (2020). Effects of the FGF receptor-1 inhibitor, infigratinib, with or without sildenafil, in experimental pulmonary arterial hypertension. British Journal of Pharmacology, 177(18), 4247-4263. [Link]

-

ResearchGate. (n.d.). Western Blot analysis of FGF-1, FGF-2, FGFR-1 and FGFR-2. ResearchGate. [Link]

Sources

- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oaepublish.com [oaepublish.com]

- 9. gene-quantification.de [gene-quantification.de]

- 10. tataa.com [tataa.com]

Application Note: Quantitative Western Blot Analysis of FGFR Phosphorylation Dynamics Following BGJ398 (Infigratinib) Inhibition

Abstract & Scientific Rationale

The Fibroblast Growth Factor Receptor (FGFR) family plays a pivotal role in oncogenesis, driving cell proliferation, survival, and migration through the MAPK/ERK, PI3K/AKT, and STAT signaling cascades.[1] BGJ398 (Infigratinib) is a potent, selective, ATP-competitive pan-FGFR kinase inhibitor that suppresses this signaling by preventing the auto-phosphorylation of the receptor's activation loop.

This Application Note provides a rigorous, self-validating protocol for detecting the inhibition of FGFR phosphorylation (specifically at Tyr653/654 ) and its downstream effectors. Unlike standard Western blotting, phospho-protein analysis requires strict preservation of the post-translational modification (PTM) state during lysis and specific blocking strategies to prevent high background noise caused by non-specific interactions.

Mechanism of Action & Signaling Pathway[1][2][3][4]

To interpret the Western blot results accurately, one must understand the signaling architecture. BGJ398 binds to the ATP-binding pocket of the FGFR kinase domain.[2] This steric hindrance prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues (Tyr653/654 in FGFR1) in the activation loop, effectively shutting down the kinase activity.

Figure 1: FGFR Signaling & BGJ398 Inhibition Mechanism

Caption: BGJ398 competes with ATP, blocking Tyr653/654 phosphorylation and downstream ERK/AKT/STAT cascades.

Experimental Design Strategy

Cell Line Selection

Select cell lines with known FGFR alterations (amplification, mutation, or fusion) to ensure a robust baseline signal.

-

High Sensitivity: RT112 (FGFR3-TACC3 fusion), SNU-16 (FGFR2 amplification).

-

Control: MCF-7 (Low FGFR expression).

Treatment Parameters

BGJ398 is highly potent.[3][4] A dose-response curve is recommended, but for mechanistic validation, the following parameters are standard:

-

Concentration: 10 nM – 100 nM (covers IC50 for FGFR1-3).

-

Duration: 1 to 6 hours (phosphorylation inhibition is rapid; longer durations measure downstream phenotypic changes like apoptosis).

-

Starvation: Serum-starve cells for 12-24 hours prior to treatment if looking for clean ligand-dependent activation (e.g., adding FGF2 ligand + BGJ398). For constitutive active mutants, starvation may not be necessary.

Detailed Protocol: Phospho-FGFR Western Blot[7][8][9]

Phase 1: Sample Preparation (The "Golden Hour")

Critical Insight: Phosphatases are robust enzymes that remain active even in lysing cells. Failure to inhibit them immediately results in the loss of the phospho-signal, leading to false negatives.

Reagents:

-

Lysis Buffer: RIPA (radioimmunoprecipitation assay) buffer.

-

Protease Inhibitors: Aprotinin, Leupeptin, PMSF.

-

Phosphatase Inhibitors (MANDATORY):

-

Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine phosphatases).

-

Sodium Fluoride (NaF): 10 mM (Inhibits Serine/Threonine phosphatases).

-

Tip: Add these fresh to the lysis buffer immediately before use.

-

Steps:

-

Treatment: Treat cells with BGJ398 (e.g., 100 nM) or Vehicle (DMSO) for the designated time.

-

Wash: Place culture dish on ice. Wash 2x with ice-cold PBS containing 1 mM Na3VO4. Why? To wash away serum proteins while keeping phosphatases inhibited.

-

Lysis: Add ice-cold Lysis Buffer (+ inhibitors). Scrape cells and collect in microcentrifuge tubes.

-

Sonication: Sonicate samples (3 pulses, 5 sec, 30% amplitude) to shear DNA and reduce viscosity.

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Electrophoresis & Transfer[10]

-

Normalization: Perform a BCA or Bradford assay. Load equal amounts of protein (20-40 µg) per lane.

-

Gel: Use 8-10% SDS-PAGE gels (FGFR is ~110-145 kDa depending on glycosylation).

-

Transfer: Transfer to PVDF membrane (0.45 µm pore size).

-

Note: PVDF is preferred over Nitrocellulose for phospho-proteins due to higher binding capacity and durability for stripping/re-probing. Activate PVDF with methanol before use.

-

Phase 3: Blocking & Antibody Incubation

Critical Insight:Milk vs. BSA. Non-fat dry milk contains Casein, a phosphoprotein.[5] Casein can bind to phospho-specific antibodies, causing high background or "sucking up" the antibody.[6]

-

Recommendation: Use 5% BSA (Bovine Serum Albumin) in TBST for blocking and primary antibody incubation when detecting phosphorylated proteins.

Steps:

-

Block: Incubate membrane in 5% BSA in TBST for 1 hour at Room Temperature (RT).

-

Primary Antibody: Incubate overnight at 4°C with agitation.

-

Wash: Wash 3 x 10 min with TBST.

-

Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1:5000) in 5% Milk/TBST (Milk is acceptable here as the phospho-specific binding step is done) for 1 hour at RT.

-

Detection: ECL (Enhanced Chemiluminescence) substrate.

Experimental Workflow Diagram

Caption: Workflow emphasizing critical phosphatase inhibition and BSA blocking for phospho-detection.

Data Analysis & Interpretation

Expected Results

| Target | Untreated (DMSO) | BGJ398 Treated | Interpretation |

| p-FGFR (Tyr653/654) | High Intensity | Absent / Low | Direct inhibition of kinase activation. |

| Total FGFR | High Intensity | High Intensity | Protein levels should remain stable (short term). |

| p-ERK1/2 | High Intensity | Reduced | Downstream MAPK pathway suppression. |

| p-AKT | High / Moderate | Reduced | Downstream PI3K pathway suppression. |

| GAPDH | Equal | Equal | Loading Control (validates quantification). |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Signal (p-FGFR) | Phosphatase activity | Ensure Na3VO4 and NaF were added fresh. Keep samples on ice. |

| High Background | Blocking with Milk | Switch to 5% BSA for blocking and primary antibody dilution.[9] |

| Weak Signal | Poor Transfer | FGFR is large (>100kDa). optimize transfer (e.g., wet transfer, overnight at 4°C). |

| Signal in Treated | Drug Resistance | Check for "Gatekeeper" mutations or bypass signaling (e.g., EGFR activation). |

References

-

Nogova, L., et al. (2017). Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. Journal of Clinical Oncology, 35(2), 157–165.

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083.

-

Cell Signaling Technology. (n.d.). Western Blotting Protocol (BSA vs. Milk).[9][5] CST Application Notes.

-

Thermo Fisher Scientific. (n.d.). Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody Product Page.[7][9][10] [7]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy of BGJ398, a fibroblast growth factor receptor 1–3 inhibitor, in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biossusa.com [biossusa.com]

- 7. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody | Invitrogen (PA5-85806) [thermofisher.com]

- 8. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Anti-FGFR1 (phospho Tyr653/654) antibody (GTX133526) | GeneTex [genetex.com]

Application Notes and Protocols for Utilizing Infigratinib (BGJ-398) in 3D Tumor Spheroid Culture Systems

Authored by a Senior Application Scientist

Introduction: Bridging the Gap Between Preclinical Models and Clinical Efficacy with 3D Spheroids

Traditional 2D cell culture has been the bedrock of cancer research for decades. However, its limitations in recapitulating the complex tumor microenvironment are well-documented. Three-dimensional (3D) tumor spheroids have emerged as a more physiologically relevant in vitro model, offering insights into drug efficacy that better predict clinical outcomes. This guide provides a comprehensive framework for the application of Infigratinib (BGJ-398), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, in 3D tumor spheroid culture systems. By leveraging this advanced culture technique, researchers can gain a deeper understanding of BGJ-398's therapeutic potential in a setting that more closely mimics the native tumor architecture.

Infigratinib (BGJ-398) is an orally bioavailable small-molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2] The FGFR signaling pathway is a critical mediator of cell proliferation, differentiation, and survival, and its aberrant activation is a known driver in various malignancies.[3][4] BGJ-398 has demonstrated significant antitumor activity in preclinical models and has shown clinical efficacy in patients with FGFR-driven cancers, leading to its FDA approval for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][3][5]

This document will guide researchers through the essential protocols for establishing robust 3D tumor spheroid models, effectively treating them with BGJ-398, and subsequently analyzing the biological outcomes.

The Rationale for Employing 3D Spheroids in BGJ-398 Research

The transition from 2D to 3D cell culture is not merely a methodological shift; it represents a conceptual leap towards more clinically translatable research. Here’s why 3D spheroids are particularly advantageous for evaluating a targeted therapy like BGJ-398:

-

Mimicry of Tumor Microenvironment: Spheroids replicate key aspects of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of nutrient and oxygen gradients. This complex environment influences drug penetration and cellular responses.

-

Clinically Relevant Drug Response: The compact, multi-layered structure of spheroids can confer drug resistance that is not observed in 2D cultures.[6] Testing BGJ-398 in spheroids provides a more stringent and realistic assessment of its potency.

-

Insights into Drug Penetration and Efficacy: The 3D architecture allows for the study of BGJ-398's ability to penetrate tissue and exert its effects on cells located at varying depths within the spheroid.

Signaling Pathway Overview: BGJ-398 Inhibition of the FGFR Cascade

The following diagram illustrates the mechanism of action of BGJ-398 in blocking the FGFR signaling pathway, which, when dysregulated, contributes to tumorigenesis.

Caption: Mechanism of action of BGJ-398 on the FGFR signaling pathway.

Experimental Protocols

Part 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of tumor spheroids using the hanging drop method, which is a reliable technique for creating uniform spheroids.[7][8]

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell lines MCF-7 or MDA-MB-231, or urothelial carcinoma cell lines)[9]

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Hanging drop spheroid culture plates or the lid of a petri dish

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture cells in a T-75 flask to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Cell Counting and Resuspension: Resuspend the cell pellet in complete medium and perform a cell count. Adjust the cell concentration to 2.5 x 10^4 cells/mL.

-

Hanging Drop Formation: Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid. This will result in 500 cells per drop.

-

Incubation: Carefully invert the lid and place it over the bottom of the petri dish containing a small amount of sterile PBS to maintain humidity.

-

Spheroid Formation: Incubate the plates in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.[10] Monitor spheroid formation daily using an inverted microscope.

Part 2: Treatment of 3D Tumor Spheroids with BGJ-398

Materials:

-

BGJ-398 (Infigratinib) powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Pre-formed tumor spheroids

Procedure:

-

BGJ-398 Stock Solution Preparation: Prepare a 10 mM stock solution of BGJ-398 in DMSO. Aliquot and store at -20°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A common starting concentration range for in vitro studies is 0.1 µM to 10 µM.[9]

-

Spheroid Treatment:

-

For hanging drop cultures, carefully add 1-2 µL of the BGJ-398 working solution to each drop.

-

Alternatively, spheroids can be transferred to ultra-low attachment plates for treatment.

-

-

Incubation: Return the treated spheroids to the incubator and culture for the desired treatment duration (e.g., 72 hours).

Part 3: Assessment of BGJ-398 Efficacy in 3D Spheroids

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Treated and untreated spheroids in a 96-well plate

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Assay:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by shaking on an orbital shaker for 5 minutes.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay kit

-

Treated and untreated spheroids in a 96-well plate

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-